molecular formula C5H9N3O2 B1390252 5-(Aminomethyl)piperazine-2,3-dione CAS No. 1186467-04-8

5-(Aminomethyl)piperazine-2,3-dione

Cat. No. B1390252
CAS RN: 1186467-04-8
M. Wt: 143.14 g/mol
InChI Key: WHGANRDWMKINNH-UHFFFAOYSA-N
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Description

5-(Aminomethyl)piperazine-2,3-dione, or 5-AMPD, is an important intermediate in the synthesis of a variety of organic compounds. It is a cyclic ketoimine, an organic compound containing both a ketone and an imine group. 5-AMPD is used as a building block in organic synthesis, primarily as a precursor to peptide-based drugs, as well as in the synthesis of other organic compounds.

Scientific Research Applications

Synthesis of Amino Acid Derivatives

5-(Aminomethyl)piperazine-2,3-dione, as a derivative of methylene piperazine-2,5-diones, is important in the synthesis of amino acid derivatives. Chai and King (1995) illustrated how methylene piperazinediones can be used as synthetic intermediates for amino acid derivatives, with notable chiral induction in carbon-carbon bond forming reactions (Chai & King, 1995).

Biological Activity

The compound has relevance in the field of medicinal chemistry. Mohanty et al. (2015) synthesized a series of 5-(aminomethylene)thiazolidine-2,4-diones, including variants with piperazine moieties, which exhibited significant antibacterial and antifungal activities (Mohanty et al., 2015).

Material Science and Organic Anion/Cation Acceptors

The heterocyclic system of piperazine-2,5-dione, a close relative of this compound, finds unique applications in material science and as an acceptor for organic anions or metal cations. Cho et al. (2004) reported on the synthesis and diverse applications of piperazine-2,5-diones (Cho et al., 2004).

Targeting NMDA Receptor Glycine Site

The compound's analog, 3-(aminomethyl)piperazine-2,5-dione, was identified as a novel NMDA glycine site inhibitor, indicating potential implications in neurological research. Nguyen et al. (2009) synthesized and tested this compound, demonstrating its relevance as a drug target for synaptic plasticity, learning, and memory (Nguyen et al., 2009).

Synthesis of Cyclic Dipeptides

Lihua et al. (2010) described the synthesis of cyclodipeptide bis(phenylmethyl) piperazine-2,5-dione, demonstrating the utility of similar compounds in synthesizing cyclic dipeptides, which have various applications in pharmaceuticals and organic chemistry (Lihua et al., 2010).

Organic Crystal Engineering

The molecule and its derivatives are also used in organic crystal engineering, which has implications in developing new materials and understanding molecular interactions. Weatherhead-Kloster et al. (2005) synthesized a variant of piperazine-2,5-dione and studied its crystalline forms and hydrogen-bonding networks (Weatherhead-Kloster et al., 2005).

properties

IUPAC Name

5-(aminomethyl)piperazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2/c6-1-3-2-7-4(9)5(10)8-3/h3H,1-2,6H2,(H,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGANRDWMKINNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)C(=O)N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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